molecular formula C19H17N3O3S B12181204 N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B12181204
M. Wt: 367.4 g/mol
InChI Key: QHVNOKNCFCCMKI-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a quinazoline core, along with various functional groups, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at specific positions . The reaction conditions often involve heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the quinazoline derivative.

    Substitution: Substituted quinazoline derivatives with different functional groups on the aromatic ring.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, derivatives of quinazoline have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to the presence of the methylsulfanyl group and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H17N3O3S/c1-26-13-6-4-5-12(11-13)20-18(25)19-10-9-16(23)22(19)15-8-3-2-7-14(15)17(24)21-19/h2-8,11H,9-10H2,1H3,(H,20,25)(H,21,24)

InChI Key

QHVNOKNCFCCMKI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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